Cas no 179057-12-6 (Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate)

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a versatile organic compound featuring a benzoate ester linked to a 1-methyl-1H-pyrazole moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The ester group offers functionalization potential, while the pyrazole ring contributes to heterocyclic diversity, enhancing its utility in medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic flexibility and structural specificity make it a preferred choice for researchers developing novel bioactive molecules or fine chemicals.
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate structure
179057-12-6 structure
商品名:Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
CAS番号:179057-12-6
MF:C12H12N2O2
メガワット:216.23588
MDL:MFCD11846164
CID:66118
PubChem ID:10798753

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
    • methyl 4-(2-methylpyrazol-3-yl)benzoate
    • 4-(2-Methyl-2H-pyrazol-3-yl)-benzoic acid methyl ester
    • AG-E-29428
    • AK135121
    • Benzoic acid,4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
    • CTK4D7173
    • KB-54191
    • methyl 4-(1-methylpyrazol-5-yl)benzoate
    • SureCN8808172
    • FT-0710733
    • Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
    • Z2044793880
    • AKOS016845994
    • 2-amino-4-methoxy-4-oxobutanoic?acid?hydrochloride
    • W17388
    • DTXSID80445051
    • Methyl 4-(1-Methyl-5-pyrazolyl)benzoate
    • SY121225
    • 179057-12-6
    • CS-0061737
    • MFCD11846164
    • SCHEMBL8808172
    • ZB1447
    • DS-4893
    • A3973
    • AMY32990
    • DB-065255
    • Methyl4-(1-methyl-1H-pyrazol-5-yl)benzoate
    • MDL: MFCD11846164
    • インチ: InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3
    • InChIKey: PYEWEFGLTSTRFG-UHFFFAOYSA-N
    • ほほえんだ: CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC

計算された属性

  • せいみつぶんしりょう: 216.09000
  • どういたいしつりょう: 216.089877630 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 216.24
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

  • 密度みつど: 1.16
  • ふってん: 357.507°C at 760 mmHg
  • フラッシュポイント: 170.015°C
  • 屈折率: 1.576
  • PSA: 44.12000
  • LogP: 1.87370

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate セキュリティ情報

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 税関データ

  • 税関コード:2933199090
  • 税関データ:

    中国税関番号:

    2933199090

    概要:

    2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D763629-100mg
Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
179057-12-6 95%
100mg
$65 2024-06-07
abcr
AB513118-250mg
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate; .
179057-12-6
250mg
€285.40 2024-04-18
eNovation Chemicals LLC
D763629-250mg
Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
179057-12-6 95%
250mg
$650 2025-02-27
eNovation Chemicals LLC
D763629-250mg
Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
179057-12-6 95%
250mg
$650 2025-02-24
eNovation Chemicals LLC
D763629-250mg
Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
179057-12-6 95%
250mg
$95 2024-06-07
Chemenu
CM131686-1g
methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
179057-12-6 95%
1g
$379 2021-08-05
Chemenu
CM131686-1g
methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
179057-12-6 95%+
1g
$*** 2023-03-30
Alichem
A049005726-1g
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
179057-12-6 95%
1g
$417.15 2022-04-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M59820-1g
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
179057-12-6
1g
¥4952.0 2021-09-08
eNovation Chemicals LLC
D763629-1g
Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester
179057-12-6 95%
1g
$335 2023-09-04

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 関連文献

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoateに関する追加情報

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS No. 179057-12-6): A Comprehensive Overview

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, identified by its CAS number 179057-12-6, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic benzoates, characterized by its unique structural framework that combines a benzoate moiety with a substituted pyrazole ring. The presence of the methyl group in the pyrazole ring and the ester functionality in the benzoate moiety contributes to its diverse chemical properties and potential biological activities.

The synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate involves a series of well-defined chemical reactions, typically starting from readily available precursors such as 5-methylpyrazole and 4-bromobenzoic acid. The esterification step, where the carboxylic acid group of 4-bromobenzoic acid reacts with methanol in the presence of an acid catalyst, is a critical step in forming the benzoate ester. Subsequent nucleophilic substitution or condensation reactions yield the final product, showcasing the compound's structural complexity and synthetic versatility.

Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions involving Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate. Molecular docking studies have revealed its potential binding affinity to various biological targets, including enzymes and receptors implicated in inflammatory and metabolic disorders. The pyrazole ring, known for its pharmacological significance, interacts favorably with target proteins, suggesting its role as a key pharmacophore in drug design.

In the context of medicinal chemistry, the structural features of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate make it a valuable scaffold for developing novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses. Preliminary in vitro studies have demonstrated promising anti-inflammatory properties, indicating its potential as a lead compound for further development.

The compound's stability under various conditions has also been a subject of interest. Studies have shown that Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate maintains its structural integrity under controlled temperatures and pH conditions, making it suitable for formulation into pharmaceutical products. Additionally, its solubility profile has been optimized for better bioavailability, which is crucial for effective drug delivery systems.

From an industrial perspective, the scalable synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is an important consideration for pharmaceutical manufacturers. Process optimization techniques have been employed to enhance yield and purity, ensuring cost-effective production. Continuous flow chemistry has emerged as a promising approach, offering improved efficiency and reduced environmental impact compared to traditional batch processing methods.

The role of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate in drug discovery extends beyond its direct therapeutic applications. It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of multifunctional drugs targeting multiple disease pathways simultaneously. This versatility underscores its importance in modern pharmaceutical research and development.

The safety profile of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate has been thoroughly evaluated through toxicological studies. These investigations have focused on assessing acute and chronic toxicity, as well as potential carcinogenic or mutagenic effects. The results to date suggest that the compound exhibits low toxicity at relevant exposure levels, reinforcing its suitability for further clinical development.

In conclusion, Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS No. 179057-12-6) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, combined with promising biological activities observed in preclinical studies, position it as a valuable candidate for drug development. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in addressing various health challenges.

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